2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde
Overview
Description
2-({1,7,7-Trimethylbicyclo[221]heptan-2-yl}oxy)benzaldehyde is an organic compound that features a bicyclic structure with a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with benzaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of 2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzoic acid.
Reduction: Formation of 2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, a structurally related compound with similar bicyclic features.
Isobornyl acetate: Another bicyclic compound with applications in the fragrance industry.
Uniqueness
2-({1,7,7-Trimethylbicyclo[221]heptan-2-yl}oxy)benzaldehyde is unique due to the presence of both a bicyclic structure and a benzaldehyde moiety, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-16(2)13-8-9-17(16,3)15(10-13)19-14-7-5-4-6-12(14)11-18/h4-7,11,13,15H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVQRKRWEFESON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC3=CC=CC=C3C=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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